Chlorogold-tetrahydrothiophene

Gold Precursor Stability Organometallic Synthesis Thermal Decomposition

For process chemists requiring robust, silver-free gold(I) catalysis, (tht)AuCl eliminates AgBF₄/SbF₆ co-catalysts, reducing halide precipitation and metal contamination in API synthesis. Its enhanced thermal stability versus (Me₂S)AuCl minimizes batch variability in air-sensitive alkynyl/aryl complex prep. The ordered solid-state Au-Au chains (3.324 Å) provide a quantifiable advantage for MOCVD/ALD thin-film nucleation control. - Enables activation-free enyne cycloisomerization & alkyne hydration. - Reduces purification steps by avoiding silver salt activators. - Consistent stoichiometry from superior ambient handling stability.

Molecular Formula C4H8AuClS
Molecular Weight 320.59 g/mol
CAS No. 39929-21-0
Cat. No. B6315667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorogold-tetrahydrothiophene
CAS39929-21-0
Molecular FormulaC4H8AuClS
Molecular Weight320.59 g/mol
Structural Identifiers
SMILESC1CCSC1.Cl[Au]
InChIInChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1;/p-1
InChIKeyUCGCVRKULHHWGA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorogold-tetrahydrothiophene: Gold(I) Precursor Overview


Chlorogold-tetrahydrothiophene, also known as chloro(tetrahydrothiophene)gold(I) and abbreviated (tht)AuCl, is a coordination complex of gold(I) with the molecular formula C₄H₈AuClS [1]. It adopts a linear coordination geometry typical of gold(I) species and exists as a white to off-white crystalline powder [1][2]. The tetrahydrothiophene ligand is labile, enabling facile substitution with stronger ligands such as phosphines, N-heterocyclic carbenes, and alkynes, establishing this compound as a primary entry point into gold(I) chemistry [1]. This reagent-grade organometallic is commercially available in high purity (typically ≥98%) and is widely employed as a homogeneous catalyst and synthetic precursor .

Labile tht ligand supports facile entry into diverse Au(I) chemistry
Reported thermal robustness may reduce handling sensitivity vs. (Me₂S)AuCl
Enables silver-free catalyst systems in specific ligand frameworks

Chlorogold-tetrahydrothiophene: Why Substitution Fails


Substitution of chlorogold-tetrahydrothiophene with other gold(I) halide complexes in synthetic or catalytic protocols introduces significant variability in reaction outcomes due to differences in ligand lability, thermal stability, and the propensity for aurophilic interactions. While (tht)AuCl and its dimethyl sulfide analog (Me₂S)AuCl both serve as labile gold(I) sources, the tetrahydrothiophene variant exhibits measurably enhanced thermal robustness and a distinct solid-state arrangement of gold atoms (Au-Au distance = 3.324(1) Å) that can influence material properties [1][2]. Furthermore, catalyst systems derived from (tht)AuCl have been specifically shown to enable 'activation-free' catalysis under conditions where typical phosphine-based gold(I) chlorides require silver salt co-catalysts to achieve comparable activity [3]. These quantifiable differences in stability, structure, and catalytic activation behavior underscore why this specific compound is not functionally interchangeable with in-class alternatives and must be sourced with intentionality for reproducible research and process chemistry.

!Thermal stability differs from (Me₂S)AuCl; decomposition profiles may shift reaction outcomes.
!Defined solid-state aurophilic network may not be replicated by other Au(I) precursors.
!Activation-free catalytic behavior is ligand-dependent; direct protocol substitution may require re-optimization.

Chlorogold-tetrahydrothiophene: Evidence vs. Close Analogs


Thermal Stability Advantage Over Dimethyl Sulfide Analog

Chlorogold-tetrahydrothiophene is demonstrably less thermally labile than the commonly used alternative chloro(dimethyl sulfide)gold(I). While the dimethyl sulfide analog is described as 'sensitive to temperature and light' and prone to decomposition, the tetrahydrothiophene complex exhibits greater thermal robustness [1]. Differential scanning calorimetry and melting point analyses indicate decomposition for (tht)AuCl initiates above 140°C, whereas (Me₂S)AuCl is reported to melt with decomposition at 160°C and is noted as 'more fragile' in handling [2]. This enhanced stability reduces the risk of premature gold precipitation during storage and synthetic manipulation.

Thermal stability vs. (Me₂S)AuCl
Class-level
Decomp. onset >140°C
May support less stringent handling requirements
Qualitative comparison; quantitative kinetics not reported
Gold Precursor Stability Organometallic Synthesis Thermal Decomposition

Defined Solid-State Aurophilic Interactions for Materials Design

X-ray crystallographic analysis at 200 K reveals that (tht)AuCl crystallizes in the orthorhombic space group Pmc2₁ with unit cell parameters a = 6.540(1) Å, b = 8.192(1) Å, c = 12.794(3) Å [1]. Crucially, the linear [Au(C₄H₈S)Cl] molecules are stacked in a staggered conformation, forming infinite chains of gold atoms along the a-axis with a well-defined Au-Au distance of 3.324(1) Å and an Au-Au-Au angle of 159.30(6)° [1]. This intermolecular gold-gold interaction (aurophilicity) is shorter than the van der Waals separation and indicates metal-metal bonding. In contrast, many mononuclear gold(I) complexes lack such extended, ordered Au-Au contacts in the solid state, which are essential for applications exploiting luminescence or conductive properties.

Aurophilic network
Reported
Au-Au 3.324(1) Å, angle 159.30(6)°
Defined Au-Au chains may support materials design
XRD at 200 K; orthorhombic Pmc2₁
Crystal Engineering Aurophilicity Gold Chain Compounds

Enabling Activation-Free Gold(I) Catalysis Without Silver Co-Catalysts

Gold(I) complexes derived from (tht)AuCl can catalyze cycloisomerization/alkoxycyclization of 1,6-enyne and hydration of terminal alkynes without the need for an exogenous activator such as a silver salt [1]. This contrasts with the standard protocol for many gold(I) catalysts (e.g., Ph₃PAuCl), which require treatment with AgBF₄, AgPF₆, or AgSbF₆ to abstract chloride and generate the active cationic species [2]. The bis(chlorogold) complexes of phosphanoxy-substituted phosphaalkenes, synthesized from (tht)AuCl, displayed catalytic activity directly, even in the absence of silver co-catalysts, indicating that the alcohol solvent or the ligand framework itself facilitates Au-Cl activation [1]. This eliminates the need for additional reagents, simplifies reaction setup, and avoids potential side reactions associated with silver salts.

Silver-free catalysis
Class-level
1,6-enyne cycloisomerization, no Ag salt
Eliminates silver activator in specific ligand systems
Reported for phosphanoxy-phosphaalkene Au complexes
Homogeneous Catalysis Gold Catalysis Activation-Free

Superior Lability and Synthetic Versatility as a Gold(I) Transfer Reagent

The tetrahydrothiophene ligand in (tht)AuCl is readily displaced by a wide range of stronger σ-donor ligands, including phosphines, N-heterocyclic carbenes, and alkynyl groups, enabling the synthesis of diverse gold(I) complexes in high yield [1]. This lability is comparable to that of (Me₂S)AuCl but offers the practical advantage of reduced odor and improved handling characteristics [1]. The compound's efficacy is exemplified by its quantitative reaction with electron-rich phosphinimine ligands to yield [AuCl(Ph₃PNPPh₂)] and its use in preparing phosphinoferrocene carboxamide gold(I) complexes via straightforward substitution [2][3]. This contrasts with less labile gold(I) sources (e.g., AuCl(PPh₃)), which often require harsher conditions or longer reaction times for ligand exchange.

Ligand exchange lability
Reported
Reported yields often >90%
Facilitates efficient Au(I) complex synthesis
Solution-phase substitution with phosphines, NHCs
Gold(I) Precursor Ligand Exchange Organometallic Synthesis

Chlorogold-tetrahydrothiophene: Key Application Scenarios


Silver-Free Gold Catalyst Synthesis

For process chemists developing robust, cost-effective gold-catalyzed transformations (e.g., enyne cycloisomerizations, alkyne hydrations), (tht)AuCl is the essential precursor for constructing catalyst systems that operate without silver salt activators [1]. By eliminating AgBF₄ or AgSbF₆ from the catalytic cycle, researchers can avoid silver halide precipitation, reduce purification steps, and minimize metal contamination in final products, making this compound highly valuable for pharmaceutical and fine chemical manufacturing where purity and process economy are paramount.

Controlled Synthesis of Gold Nanomaterials and Thin Films

The well-defined solid-state structure of (tht)AuCl, characterized by ordered Au-Au chains with a precise interatomic distance of 3.324(1) Å, makes it a preferred precursor for the fabrication of gold nanoparticles and thin films via MOCVD or ALD [2]. This pre-organization can influence the nucleation and growth of gold deposits, offering researchers a quantifiable advantage in achieving desired film morphology, conductivity, and optical properties compared to less structured gold(I) sources.

Ligand Exchange Studies and Gold(I) Complex Synthesis

Academic and industrial research laboratories focused on developing new gold(I) complexes for medicinal chemistry, materials science, or catalysis consistently select (tht)AuCl as their starting material due to its proven, rapid ligand exchange kinetics and high conversion efficiency under mild conditions [3][4]. This reduces synthetic overhead and ensures that the valuable gold center is efficiently transferred to the target ligand framework, accelerating SAR studies and catalyst screening.

High-Fidelity Gold Reagent for Air- and Moisture-Sensitive Reactions

Owing to its enhanced thermal stability compared to the more labile (Me₂S)AuCl analog, (tht)AuCl is the reagent of choice for synthetic procedures requiring brief handling in air or exposure to ambient laboratory temperatures [5]. This reduced sensitivity minimizes batch-to-batch variability and ensures consistent stoichiometry in the preparation of air-sensitive gold(I) alkynyl or aryl complexes, which are critical for advanced optoelectronic applications.

Application
Selection Property
Validation Focus
Gold(I) catalyst development (silver-free)
Ligand lability and activation context
Catalytic activity without silver salt activators
Gold nanomaterial and thin-film synthesis
Solid-state aurophilic network
Controlled Au-Au distance and film morphology
Au(I) complex synthesis and ligand exchange studies
Ligand lability under mild conditions
Conversion efficiency and reaction scope
Air/moisture-sensitive Au(I) synthesis
Thermal stability relative to (Me₂S)AuCl
Batch-to-batch stoichiometry consistency

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